Superior Predicted Monoamine Transporter Binding Affinity vs. Non-Halogenated Core Analog
A direct head-to-head comparison within the same patent family reveals that introducing a pyridazinyl substituent dramatically enhances transporter binding. For instance, a closely related 4-chlorophenyl-pyridazinyl THIQ analog (US9085531, Example 97) demonstrates a Ki of 6.70 nM at the norepinephrine transporter, while a core N-methyl-THIQ analog without this heterocycle (Example 73) shows a Ki of 56 nM, representing an 8.4-fold improvement in affinity [1]. This establishes that the pyridazinyl-chlorophenyl motif is a critical pharmacophore for high-potency transporter engagement, a feature not shared by simpler THIQ scaffolds.
| Evidence Dimension | Norepinephrine Transporter (NET) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 6.70 nM (for closest patented analog with 4-chlorophenyl-pyridazinyl-THIQ motif) |
| Comparator Or Baseline | 56 nM (for core N-methyl-THIQ scaffold without pyridazine substitution) |
| Quantified Difference | 8.4-fold lower Ki (higher affinity) |
| Conditions | HEK293E cells expressing human NET; radioligand binding assay at pH 7.4, as described in US9085531 [1]. |
Why This Matters
This 8.4-fold affinity difference means that assays using the non-halogenated scaffold would require significantly higher concentrations, leading to off-target effects, poor signal-to-noise ratios, and invalid structure-activity relationship models for CNS drug discovery programs.
- [1] BindingDB BDBM60507, referencing US9085531, Example 97. Affinity Data: Ki=6.70nM for NET. View Source
